Fonsecinone C

Description

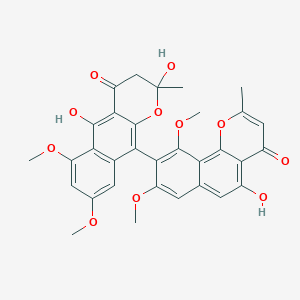

Structure

2D Structure

3D Structure

Properties

CAS No. |

95152-77-5 |

|---|---|

Molecular Formula |

C32H28O11 |

Molecular Weight |

588.6 g/mol |

IUPAC Name |

9-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-10-yl)-5-hydroxy-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one |

InChI |

InChI=1S/C32H28O11/c1-13-7-17(33)25-18(34)8-14-9-20(39-4)27(29(41-6)22(14)30(25)42-13)24-16-10-15(38-3)11-21(40-5)23(16)28(36)26-19(35)12-32(2,37)43-31(24)26/h7-11,34,36-37H,12H2,1-6H3 |

InChI Key |

XWHLKURAEUPHAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)CC(O5)(C)O)OC)O |

Origin of Product |

United States |

Isolation and Dereplication Methodologies of Fonsecinone C

Fungal Strain Identification and Cultivation for Fonsecinone C Production

The production of this compound has been attributed to specific fungal species, primarily within the genus Aspergillus. The identification of these strains is a crucial first step, followed by cultivation under optimized conditions to maximize the yield of the target compound.

Aspergillus tubingensis, a member of the Aspergillus section Nigri, is known for its metabolic diversity, producing a range of bioactive secondary metabolites. While not as commonly cited as other species for this compound production, studies have shown that strains of A. tubingensis are capable of producing various naphtho-γ-pyrones. For instance, a non-toxigenic strain, G131, was found to produce fonsecin (B1214945), a closely related precursor, alongside other pyrones like aurasperone A and fonsecinone A nih.gov. Another endophytic strain, GX1-5E, isolated from a mangrove, was also reported to produce dimeric naphtho-γ-pyrones researchgate.net.

The cultivation of A. tubingensis for the production of these compounds typically involves solid-state fermentation, which mimics the natural growth conditions of the fungus and can enhance the production of secondary metabolites. A common medium for this is solid rice medium researchgate.net.

Table 1: Naphtho-γ-pyrones Identified from Aspergillus tubingensis

| Compound | Strain | Source |

| Fonsecin | G131 | Not specified |

| Fonsecinone A | G131 | Not specified |

| Aurasperone A | G131 | Not specified |

| Rubasperone D-G | GX1-5E | Mangrove Endophyte |

Aspergillus niger is a well-documented producer of this compound. This ubiquitous fungus is utilized in various industrial fermentations and is also a known source of a diverse array of secondary metabolites, including several mycotoxins and bioactive compounds. Studies have confirmed the presence of this compound in culture extracts of A. niger nih.gov.

The cultivation of A. niger for the production of secondary metabolites like this compound often involves both solid and liquid fermentation techniques. The choice of cultivation parameters such as medium composition, temperature, and incubation time can significantly influence the metabolic profile of the fungus. For instance, studies on mycotoxin production in A. niger have explored various culture media and conditions. While specific conditions for maximizing this compound are not extensively detailed in the available literature, general protocols for mycotoxin production can be indicative. For example, some strains are cultured on Czapek yeast extract broth supplemented with 5% NaCl (CYBS) at 28°C for 7 days to optimize the production of other mycotoxins nih.gov. Liquid shake flask cultivations are also commonly performed in complete medium (CM) at 30°C with shaking frontiersin.org.

Table 2: General Cultivation Parameters for Aspergillus niger Secondary Metabolite Production

| Parameter | Condition | Reference |

| Medium | Czapek yeast extract broth + 5% NaCl (CYBS) | nih.gov |

| Complete Medium (CM) | frontiersin.org | |

| Potato Dextrose Agar (PDA) | nih.gov | |

| Temperature | 25-30°C | plos.org |

| Incubation Time | 7-40 days | nih.govnih.gov |

| Cultivation Type | Static or Shaking | plos.org |

The marine environment is a rich source of microbial diversity, and marine-derived fungi have been identified as prolific producers of novel bioactive compounds. Among these, marine strains of Aspergillus have been shown to produce this compound. Specifically, the fungal strain Aspergillus niger 2HL-M-8, isolated from an intertidal mud sample in China, was found to produce this compound nih.gov.

The cultivation of marine-derived fungi for the production of secondary metabolites often requires media that mimic their natural saline environment. For large-scale fermentation, fresh mycelia of marine Aspergillus strains can be cultured on potato dextrose agar (PDA) media prepared with sea salt and grown under static conditions at 28°C for an extended period, such as 40 days, to allow for sufficient production of the desired compounds nih.gov. Another approach involves cultivating the fungal strain on a solid medium composed of rice and wheat supplemented with natural sea salt for 30 days at room temperature mdpi.com.

Table 3: Example of a Solid Medium for Marine-Derived Aspergillus Cultivation

| Component | Quantity |

| Natural Sea Salt | 3.6 g |

| Rice | 80 g |

| Wheat | 20 g |

| Water | 100 mL |

Cultivation is typically carried out in 1000-mL Erlenmeyer flasks for 30 days at room temperature mdpi.com.

Chromatographic Techniques for Isolation and Purification

Following cultivation, the isolation and purification of this compound from the crude fungal extract are achieved through various chromatographic techniques. These methods are essential to obtain the compound in a pure form for structural elucidation and bioactivity studies.

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification of this compound from complex mixtures. This method offers high resolution and is suitable for isolating milligram quantities of pure compounds.

The process typically involves an initial fractionation of the crude extract using column chromatography (e.g., silica gel or Sephadex LH-20). The fractions containing the target compound are then subjected to semi-preparative HPLC. A reversed-phase C18 column is commonly used for the separation of naphtho-γ-pyrones researchgate.netnih.gov. The mobile phase usually consists of a gradient of methanol and water or acetonitrile and water, allowing for the efficient separation of compounds with similar polarities nih.gov. The eluting compounds are monitored by a UV detector, and the fractions corresponding to the this compound peak are collected.

Table 4: Typical Parameters for Semi-Preparative HPLC Purification of Naphtho-γ-pyrones

| Parameter | Specification |

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient |

| Detection | UV |

| Flow Rate | Typically 2-5 mL/min |

Liquid-liquid extraction (LLE) is a fundamental step in the initial workup of the fungal culture to separate the desired metabolites from the culture medium and mycelia. This technique partitions compounds between two immiscible liquid phases based on their relative solubilities.

For the extraction of polyketides like this compound from fungal fermentations, the entire culture (broth and mycelia) is typically extracted with an organic solvent. Ethyl acetate is a commonly used solvent for this purpose due to its ability to efficiently extract a wide range of moderately polar secondary metabolites nih.govmdpi.com. The extraction is often performed multiple times to ensure a high recovery of the target compounds. The combined organic extracts are then concentrated under reduced pressure to yield a crude extract, which is then subjected to further chromatographic purification.

The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase, which can affect the ionization state and thus the solubility of the target compounds. However, for neutral compounds like many naphtho-γ-pyrones, a simple extraction with an appropriate organic solvent is generally effective.

Spectroscopic Methods for Structural Elucidation and Identification

The precise structure of this compound is pieced together through a combination of spectroscopic analyses. Each technique provides unique and complementary information, which, when integrated, allows for the unambiguous assignment of its complex architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity of atoms within this compound can be mapped out in detail.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. Chemical shifts (δ) indicate the level of shielding or deshielding of protons, while signal splitting (multiplicity) reveals the number of neighboring protons. The ¹³C NMR spectrum, in turn, shows the number of non-equivalent carbon atoms in the molecule. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization (sp³, sp², sp) and the nature of its attached functional groups.

Specific NMR data for this compound is not publicly available in the referenced search results. The following table is a representative example of how such data would be presented.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a this compound Moiety

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |

| 2 | 165.4 | ||

| 3 | 102.1 | 6.35 (s) | C-2, C-4, C-4a |

| 4 | 182.3 | ||

| 4a | 105.8 | ||

| 5 | 162.1 | 13.5 (s, OH) | C-4a, C-5a, C-6 |

| 5a | 157.3 | ||

| 6 | 98.5 | 6.50 (d, 2.1) | C-5, C-5a, C-7, C-8 |

| 7-OCH₃ | 56.2 | 3.89 (s) | C-7 |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula. This is a fundamental step in the identification of a new compound like this compound. In the context of metabolite profiling of a fungal extract, HRMS coupled with liquid chromatography (LC) can quickly identify known compounds and highlight potentially new ones based on their accurate mass.

For this compound, HRMS would provide the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), from which its elemental formula (CxHyOz) can be deduced. This information is vital for confirming the molecular weight suggested by NMR and for distinguishing between isomers.

Specific HRMS data for this compound is not available in the provided search results. A representative data format is shown below.

Table 2: Representative HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Deduced Formula |

| [M+H]⁺ | 589.1755 | 589.1752 | -0.5 | C₃₂H₂₉O₁₁ |

| [M+Na]⁺ | 611.1574 | 611.1570 | -0.7 | C₃₂H₂₈NaO₁₁ |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration of these stereocenters is essential for a complete structural description and for understanding their biological function. Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.comnih.gov

The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration of the molecule, often by comparing the experimental spectrum with spectra predicted by quantum chemical calculations for the possible stereoisomers. The Cotton effects (positive or negative peaks) in the CD spectrum are characteristic of the spatial arrangement of the chromophores within the chiral structure. jascoinc.com For dimeric compounds like the fonsecinones, which possess axial chirality, CD spectroscopy is particularly crucial for assigning the stereochemistry of the biaryl axis.

Biosynthetic Pathways and Genetic Regulation of Fonsecinone C

Polyketide Synthase (PKS) Involvement in Naphtho-γ-Pyrone Biosynthesis

The carbon skeleton of Fonsecinone C originates from the polyketide pathway, a major route for the biosynthesis of diverse natural products in fungi. sciepublish.com This pathway is initiated by large, multifunctional enzymes known as Polyketide Synthases (PKSs). wikipedia.org For naphtho-γ-pyrones, non-reducing polyketide synthases (NR-PKSs) are essential for assembling the initial polyketide chain that undergoes subsequent cyclization and aromatization to form the characteristic naphtho-γ-pyrone core. nih.govnih.gov

In Aspergillus niger, the non-reducing polyketide synthase AlbA plays a pivotal role in the biosynthesis of naphtho-γ-pyrones. nih.govresearchgate.netnih.gov The gene encoding this PKS, albA, is a homolog of the alb1 gene from Aspergillus fumigatus, which is responsible for producing the precursor to the spore pigment 1,8-dihydroxynaphthalene (DHN) melanin. nih.govebi.ac.uk

Research has demonstrated that the AlbA enzyme in A. niger serves as a crucial branching point for two distinct biosynthetic pathways. nih.gov It produces a common precursor molecule that can either be directed towards the synthesis of DHN-melanin, which pigments the fungal spores, or enter the pathway leading to a family of naphtho-γ-pyrones, including Fonsecinone A, B, and C. nih.govfrontiersin.org The deletion of the albA gene in A. niger results in a mutant strain incapable of producing these naphtho-γ-pyrone compounds, confirming the indispensable role of this PKS in their formation. nih.govresearchgate.netebi.ac.uk The biosynthesis of aurasperone B, a related dimeric pyrone, begins with AlbA producing the heptaketide precursor YWA1, which serves as a model for the initial steps leading to other dimeric naphtho-γ-pyrones. uniprot.org

In a symbiotic strain of Aspergillus fumigatus, another key PKS gene, designated D8.t287, has been identified as responsible for the production of a suite of aromatic polyketides, including Fonsecinone D. nih.govresearchgate.net This gene exhibits high sequence similarity (85.3%) to the alb1 gene, underscoring a conserved function in naphtho-γ-pyrone biosynthesis across different Aspergillus species. nih.gov

Targeted gene knockout experiments confirmed the function of D8.t287. nih.gov When the gene was deleted, the fungus ceased production of the associated aromatic polyketides. nih.gov This evidence establishes D8.t287 as the core PKS gene that synthesizes the initial heptaketone precursor, which is then elaborated into various monomeric and dimeric naphtho-γ-pyrones. nih.govresearchgate.net The characterization of genes like albA and D8.t287 highlights how specific PKS enzymes are the foundational architects in the biosynthesis of these complex molecules. nih.govdntb.gov.ua

Precursor Incorporation and Enzymatic Mechanisms in this compound Formation

Following the assembly of the polyketide backbone by PKS enzymes, a series of enzymatic reactions, including precursor incorporation and dimerization, are required to form the final this compound structure.

The fundamental building blocks for the polyketide chain of naphtho-γ-pyrones are derived from primary metabolism. The biosynthesis is initiated with a "starter" unit, which is typically acetyl-coenzyme A (acetyl-CoA). nih.govuniprot.orgresearchgate.net This starter unit is then sequentially elongated through the addition of multiple "extender" units, which are provided by malonyl-coenzyme A (malonyl-CoA). beilstein-journals.orgresearchgate.netpressbooks.pub

In the proposed biosynthetic pathway for this compound's precursors, the PKS (such as AlbA or D8.t287) catalyzes the condensation of one molecule of acetyl-CoA with six molecules of malonyl-CoA. nih.govuniprot.orgresearchgate.net This iterative process, involving successive Claisen-type condensations, assembles a linear heptaketide intermediate (a 14-carbon chain). nih.govresearchgate.net This poly-β-keto chain, still bound to the PKS, then undergoes a series of cyclization and aromatization reactions to yield the core naphtho-γ-pyrone monomer structure. beilstein-journals.org

This compound is a bis-naphtho-γ-pyrone, meaning it is formed by the joining of two monomeric naphtho-γ-pyrone units. nih.govsemanticscholar.org This dimerization is not a spontaneous event but is catalyzed by specific enzymes that ensure regio- and stereoselectivity. uniprot.orgebi.ac.uk

A key class of enzymes implicated in this process is the cytochrome P450 monooxygenases. uniprot.org For example, the biosynthesis of aurasperone B involves the oxidative dimerization of its precursor, fonsecin (B1214945) B, a reaction catalyzed by the P450 enzyme AunB. uniprot.org It is plausible that a similar enzymatic mechanism, likely involving a homologous P450 enzyme, is responsible for the dimerization of the monomeric precursors of this compound. These dimerization reactions create a diaryl bond that links the two monomer units at specific carbon positions, which can include C-6, C-7, C-9, or C-10. nih.govresearchgate.net In addition to P450s, oxidative enzymes known as laccases have also been shown to catalyze the enantioselective coupling of naphtho-γ-pyrone monomers. ebi.ac.uk

Genetic Regulation and Epigenetic Control of Biosynthesis in Aspergillus Species

The production of secondary metabolites like this compound in Aspergillus is a tightly regulated process, controlled at both the genetic and epigenetic levels. This ensures that these metabolically expensive compounds are produced only under specific environmental or developmental conditions. mdpi.com

The genes required for a specific secondary metabolite are typically located together on the chromosome in a biosynthetic gene cluster (BGC). mdpi.comoup.com These clusters contain not only the structural genes (like the PKS and tailoring enzymes) but also pathway-specific transcription factors that control the expression of the entire cluster. mdpi.com Beyond these specific regulators, the expression of BGCs is governed by wide-domain or "global" regulators that respond to broad environmental cues such as ambient pH (pacC), carbon source availability (creA), and nitrogen availability (areA). oup.comresearchgate.net

Epigenetic control, which involves modifications to chromatin structure without altering the DNA sequence, adds another layer of regulation. nih.gov In fungi, many BGCs are located in heterochromatic regions of the genome, which are tightly packed and transcriptionally silent under standard laboratory conditions. frontiersin.orgresearchgate.net The activation of these silent clusters is often mediated by epigenetic mechanisms like histone modification (acetylation and methylation) and DNA methylation. nih.gov

A key global regulator in Aspergillus is LaeA, a protein methyltransferase that is part of the Velvet complex. mdpi.comresearchgate.net LaeA is believed to modify histones to create a more open euchromatic state, thereby activating the transcription of numerous secondary metabolite BGCs. mdpi.com Conversely, enzymes like histone deacetylases (HDACs) often act to suppress BGC expression by maintaining a condensed chromatin structure. frontiersin.org The targeted deletion of epigenetic regulators or the use of small-molecule HDAC inhibitors can lead to the activation of silent BGCs and the production of novel compounds. researchgate.netfrontiersin.org For instance, the deletion of the epigenetic regulator gcnE in A. niger was shown to induce the production of Fonsecinone D. researchgate.net This complex interplay of genetic and epigenetic factors allows the fungus to fine-tune the production of this compound and other secondary metabolites in response to its environment. researchgate.net

Influence of Environmental Factors on Naphtho-γ-Pyrone Production

The biosynthesis of naphtho-γ-pyrones (NγPs), a class of polyketide pigments that includes this compound, by filamentous fungi is intricately linked to the surrounding environmental conditions. jmb.or.kr Fungi, such as those from the Aspergillus genus, modulate their secondary metabolism in response to various stimuli, which can be leveraged to enhance the production of desired compounds. nih.govjmb.or.kr The production of these metabolites is often associated with fungal sporulation. jmb.or.krjmb.or.kr Research into manipulating culture parameters has revealed several key factors that significantly influence the yield of NγPs.

Studies on Aspergillus tubingensis have demonstrated that physical and chemical stressors can trigger and enhance NγP production. nih.govjmb.or.kr Key parameters investigated include water activity (osmotic stress), the presence of oxidizing agents (oxidative stress), pH, incubation time, and culture agitation. nih.govjmb.or.kr It has been shown that decreasing water activity (aw) or introducing an oxidative stressor can effectively increase the amount of NγPs produced in liquid cultures. nih.govjmb.or.kr

In solid-state fermentation (SSF) of Aspergillus tubingensis on agricultural by-products, temperature and moisture content are critical parameters for NγP production. sci-hub.se A statistical approach to evaluate these factors found that specific conditions favor the production of particular NγPs. For instance, the production of fonsecin, a related NγP, was found to be notably higher at a temperature of 25°C and a moisture content of 66%. sci-hub.se Conversely, other related compounds such as fonsecin B, dianhydroaurasperone C, and asperpyrone E are favored by increasing moisture, but their production is maximized at different temperatures (30-35°C). sci-hub.se This highlights that each fungal strain may have a unique response to environmental changes, necessitating empirical study to optimize the production of specific metabolites. researchgate.net

The following table summarizes the influence of various environmental factors on the production of Naphtho-γ-Pyrones by Aspergillus species.

| Factor | Condition | Effect on NγP Production | Fungal Species | Reference |

| Osmotic Stress | Decreased water activity (aw) | Enhanced | Aspergillus tubingensis | nih.govjmb.or.kr |

| Oxidative Stress | Addition of H₂O₂ | Enhanced | Aspergillus tubingensis | nih.govjmb.or.kr |

| Temperature | 25°C | Optimal for fonsecin | Aspergillus tubingensis | sci-hub.se |

| Temperature | 30-35°C | Optimal for fonsecin B, dianhydroaurasperone C, asperpyrone E | Aspergillus tubingensis | sci-hub.se |

| Moisture Content | 66% | Optimal for fonsecin | Aspergillus tubingensis | sci-hub.se |

| Moisture Content | Increased | Favors fonsecin B, dianhydroaurasperone C, asperpyrone E | Aspergillus tubingensis | sci-hub.se |

| pH | 6 to 7 | General culture condition | Aspergillus spp. | jmb.or.kr |

| Culture Agitation | Static conditions | Studied parameter | Aspergillus tubingensis | nih.govjmb.or.kr |

Strategies for Activating Silent Biosynthetic Gene Clusters

The genomes of fungi like Aspergillus contain a multitude of biosynthetic gene clusters (BGCs) that are not expressed, or are expressed at very low levels, under standard laboratory conditions. researchgate.netfrontiersin.org These "silent" or "cryptic" BGCs represent a vast, untapped reservoir of potentially novel secondary metabolites. sci-hub.se Activating these silent BGCs is a major focus of natural product discovery. researchgate.netsci-hub.se Several strategies have been developed to awaken these dormant pathways and induce the production of new compounds. encyclopedia.pub

One common approach is the One Strain, Many Compounds (OSMAC) method, which involves systematically altering cultivation parameters such as medium composition, pH, and temperature. researchgate.netencyclopedia.pub This can simulate different natural environments and trigger the expression of otherwise silent genes. researchgate.net

Co-cultivation is another effective strategy, where the producing fungus is grown alongside other microorganisms, such as different fungi or bacteria. researchgate.netencyclopedia.pub This interspecies "crosstalk" can mimic the competitive or symbiotic interactions found in nature, leading to the activation of silent BGCs as a defense or communication mechanism. researchgate.netencyclopedia.pub For example, physical interaction between Aspergillus nidulans and the bacterium Streptomyces rapamycinius was shown to induce chromatin modifications in the fungus, activating a formerly silent BGC. sci-hub.se

Epigenetic modification involves using small-molecule inhibitors to alter chromatin structure. frontiersin.org Fungal BGCs are often located in tightly packed heterochromatin regions, which represses their transcription. encyclopedia.pubfrontiersin.org Chemicals that inhibit DNA methylation (e.g., 5-azacytidine) or histone deacetylases (HDACs) can remodel the chromatin, making the gene clusters accessible to transcription factors and leading to their expression. sci-hub.sefrontiersin.org

Genetic manipulation offers a more targeted approach. This can involve the overexpression of pathway-specific transcriptional activators found within the BGC or global regulators that control multiple metabolic pathways. sci-hub.sefrontiersin.org Another genetic strategy is promoter refactoring , where the native promoter of a silent BGC is replaced with a strong, constitutive promoter to force gene expression. sci-hub.se Furthermore, heterologous expression has emerged as a powerful tool. researchgate.net This involves cloning an entire BGC from the native producer and introducing it into a more genetically tractable host organism, such as Saccharomyces cerevisiae or another fungal species. sci-hub.seresearchgate.net This change in the host environment can sometimes be sufficient to activate the cluster, and the new host may provide a cleaner background for isolating and identifying the resulting metabolites. sci-hub.sefrontiersin.org

The table below outlines key strategies for activating silent BGCs in fungi.

| Strategy | Description | Mechanism of Action | Examples/Key Findings | Reference |

| Co-culture | Growing the producer fungus with other microorganisms. | Simulates natural interspecies interactions, triggering defense or communication pathways. | Aspergillus nidulans co-cultured with Streptomyces rapamycinius activated a silent BGC via histone acetylation. | researchgate.netsci-hub.seencyclopedia.pub |

| Epigenetic Modification | Use of small-molecule inhibitors of DNA methylation or histone deacetylation (HDACs). | Remodels chromatin from a repressive (heterochromatin) to an active (euchromatin) state, allowing gene transcription. | HDAC inhibitors and DNA methylation inhibitors are potent activators of repressed BGCs. | sci-hub.seencyclopedia.pubfrontiersin.org |

| Genetic Regulator Manipulation | Overexpression of global or pathway-specific transcription factors. | Directly activates the transcription of target BGCs. | Overexpression of cluster-situated regulators has proven to be a powerful activation method. | sci-hub.sefrontiersin.org |

| Heterologous Expression | Cloning a BGC and expressing it in a different host organism. | Removes the native repression mechanisms and simplifies metabolite identification. | The HEx platform in Saccharomyces cerevisiae successfully expressed 22 of 41 fungal BGCs, producing over 40 new metabolites. | sci-hub.sefrontiersin.orgresearchgate.net |

| Promoter Refactoring | Replacing the native promoter of a BGC with a strong, active promoter. | Forces constitutive expression of the genes within the silent cluster. | Can be combined with heterologous expression to enhance metabolite yield. | sci-hub.se |

Structure Activity Relationship Sar Studies of Fonsecinone C Analogs

Impact of Dimeric Linkage Type on Biological Activity Profiles

Research has indicated that the linkage position between the two naphtho-γ-pyrone monomers is a critical factor for antibacterial efficacy. Compounds with a C-10′ to C-9 linkage, such as Fonsecinone C and its analog Fonsecinone A, have demonstrated notable antibacterial properties. researchgate.net In a comparative study of various naphtho-γ-pyrones, Fonsecinone A and C were identified as potential antibacterial agents against several bacterial strains, including Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Fonsecinone A, in particular, showed potent activity against ESBL-producing E. coli and Enterococcus faecalis. researchgate.net The antibacterial effects of both Fonsecinone A and C against E. coli were found to be comparable to the antibiotic amikacin. researchgate.net These findings suggest that the C-10′-C-9 linkage is a favorable structural feature for antibacterial activity in this class of compounds. researchgate.net Molecular docking studies have further revealed that these compounds may exert their effect by targeting and inhibiting the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis. researchgate.net

Table 1: Antibacterial Activity (MIC, µg/mL) of Naphtho-γ-Pyrones with Different Linkages This table is interactive. You can sort and filter the data. | Compound | Linkage Type | E. coli | ESBL-E. coli | P. aeruginosa | E. faecalis | MRSA | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Fonsecinone A | C-10′-C-9 | >34.08 | 4.26 | 17.04 | 4.26 | 34.08 | | This compound | C-10′-C-9 | 17.04 | 17.04 | >34.08 | >34.08 | >34.08 | | Aurasperone A | C-10′-C-7 | 8.52 | 8.52 | 34.08 | 17.04 | 17.04 | | Aurasperone E | C-10′-C-7 | 17.04 | 17.04 | >34.08 | >34.08 | >34.08 | | Source: Adapted from He et al., 2016. researchgate.net |

Bis-naphtho-γ-pyrones with a C-10-C-7′ linkage, such as aurasperones, represent another major structural class. scielo.br Aurasperone A, which features this linkage, has been shown to possess significant biological activities, including antimicrobial and antiviral effects. scielo.brmdpi.com For instance, Aurasperone A demonstrated potent antiviral activity against SARS-CoV-2, with an IC₅₀ of 12.25 µM, which was comparable to the antiviral drug remdesivir. mdpi.com Its activity was found to be higher than that of Fonsecinone A, indicating that the type of connection between the naphthopyrone units significantly affects antiviral efficacy. mdpi.com Aurasperone A has also shown inhibitory action against xanthine (B1682287) oxidase and antimicrobial activity against Candida albicans and Trichophyton rubrum. scielo.br

The connectivity at the C-6 and C-7′ positions also plays a role in defining the biological properties of these dimers. Asperpyrone-type bis-naphtho-γ-pyrones can feature C-6-C-7′ linkages. scielo.br Studies comparing different linkage isomers have provided insights into their relative bioactivities. For example, research has suggested that dimeric naphtho-γ-pyrones with a C-9/C-6′ linkage exhibit greater antibacterial activity than C-9/C-10′ isomers. researchgate.net A dimeric compound composed of two angular flavasperone (B1234507) monomers connected by a C-9/C-6′ linkage demonstrated higher antibacterial activity against P. aeruginosa and C. perfringens compared to a dimer with a different linkage. researchgate.net This highlights that the specific positioning of the diaryl bond is a crucial determinant of the antibacterial spectrum and potency.

Role of Hydroxyl Substitutions in Bioactivity Enhancement (e.g., Radical Scavenging)

The antioxidant capacity of fonsecinone analogs is strongly influenced by the number and position of hydroxyl (-OH) groups on the naphtho-γ-pyrone skeleton. ird.fr These phenolic hydroxyl groups are key to the radical-scavenging activity of these compounds. irb.hrjuniperpublishers.com A linear relationship has been observed between the degree of hydroxyl group substitution per naphtho-γ-pyrone unit and the Trolox equivalent antioxidant capacity (TEAC). ird.fr The higher the number of hydroxyl groups, the greater the radical scavenging potential. ird.fr This is because the hydroxyl groups can donate a hydrogen atom to a free radical, and the resulting phenoxyl radical is stabilized by resonance, with the unpaired electron being delocalized across the aromatic core. ird.fr For example, fonsecin (B1214945) and ustilaginoidin A, which have a high number of hydroxyl groups, exhibit significant antioxidant effects and can protect cells from oxidant-induced death. ird.fr

Table 2: Correlation between Hydroxyl Groups and Antioxidant Activity This table is interactive. You can sort and filter the data. | Compound | Number of OH Groups per NγP Unit | TEAC (µmol L⁻¹) | | :--- | :--- | :--- | | Dianhydroaurasperone C | 1.0 | 2.4 | | Fonsecin B | 1.5 | 4.3 | | Asperpyrone E | 2.0 | 5.3 | | Aurasperone A | 2.0 | 7.6 | | Fonsecinone A | 2.5 | 9.0 | | Fonsecin | 3.0 | 10.6 | | Ustilaginoidin A | 3.0 | 14.6 | | Source: Adapted from El-Hossary et al., 2019. ird.fr |

Stereochemical Influences on Activity (e.g., Chirality and Absolute Configuration)

Stereochemistry, the three-dimensional arrangement of atoms, has a profound impact on the biological activity of chiral natural products. nih.gov For bis-naphtho-γ-pyrones, which are often chiral due to the restricted rotation around the diaryl axis (atropisomerism) or the presence of stereogenic centers, the absolute configuration is a critical factor. mdpi.comresearchgate.net The spatial arrangement of the monomeric units determines how the molecule fits into and interacts with its biological target. nih.gov

The absolute configurations of these dimeric compounds are often determined using techniques like circular dichroism (CD) spectroscopy. researchgate.net It has been noted that R-configured and S-configured dimeric naphtho-γ-pyrones exhibit distinct and opposite Cotton effects in their CD spectra, which allows for their stereochemical assignment. researchgate.net While specific SAR studies detailing the precise impact of this compound's stereochemistry are limited, the principles derived from related natural products are highly relevant. For many classes of compounds, only one specific stereoisomer displays significant biological potency, which can be due to stereoselective uptake by cells or a more favorable interaction with the target enzyme or receptor. nih.gov For instance, studies on the natural product radicinin (B73259) showed that the stereochemistry at the C-3 position was an important feature for its biological activity. nih.govresearchgate.net This underscores the general principle that the specific 3D structure is crucial for the biological function of complex natural molecules like this compound. nih.govmichberk.com

Computational and Ligand-Based Approaches in SAR Analysis

Computational methods are increasingly used to understand and predict the structure-activity relationships of natural products. nih.govcsmres.co.uk Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into how these compounds interact with their biological targets at a molecular level. researchgate.netmdpi.com

For fonsecinones and related naphtho-γ-pyrones, molecular docking has been employed to identify potential antibacterial targets. researchgate.net These studies successfully predicted that Fonsecinone A and C bind to the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a finding that was later validated experimentally. researchgate.net Docking studies also explored the binding of Fonsecinone A to other bacterial targets like the multidrug efflux transporter AcrB and the ATP binding site of E. coli DNA gyrase, revealing that it binds with high affinity in hydrophobic regions. nih.gov

Ligand-based approaches, such as pharmacophore modeling, use the structural features of known active molecules to identify new potential inhibitors from large compound databases. mdpi.comnih.gov These computational strategies help to rationalize the observed SAR and guide the design of new, more potent analogs by identifying the essential structural requirements for activity. drugdesign.orgnih.gov The application of these in silico tools accelerates the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of success. mdpi.com

Chemical Synthesis and Derivatization Approaches for Fonsecinone C

Methodologies for Pyrone Ring Construction

The γ-pyrone ring is a core structural motif in fonsecinone C. nio.res.ineurekaselect.com General synthetic strategies for constructing the 4-hydroxy-2-pyrone system, a key intermediate, often mimic biosynthetic pathways. mdpi.com One of the most prevalent methods involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.com This biomimetic approach leverages the natural tendency of polyketide chains to fold and cyclize. mdpi.com

Another strategy involves the transformation of existing heterocyclic systems. For instance, MeO-substituted γ-pyrones can be treated with an alkali to yield 4-hydroxy-2-pyrones. mdpi.com Additionally, modern synthetic methods have expanded the toolkit for pyrone construction. Gold-catalyzed cyclization of acetylenic 1,3-dicarbonyl compounds provides an efficient route to the pyrone core. mdpi.com Syntheses based on ketenes have also been developed; for example, the dimerization of an acetyl ketene (B1206846) intermediate can lead to a 4-hydroxy-2-pyrone structure. mdpi.com

The construction of the pyrone ring can also be achieved through annulation reactions. The Staunton–Weinreb approach, for example, allows for the annulation of an o-methyl toluate with a pyrone, although it requires specific functionalization to direct the reaction and establish aromaticity. acs.org More recent developments describe the incorporation of intact pyrone rings into larger systems via a formal [4 + 2] cycloaddition, offering a novel method for constructing complex annulated pyrones. acs.org

A summary of common starting materials for pyrone ring synthesis is presented below:

| Starting Material Type | General Approach | Reference |

| 1,3,5-Tricarbonyl Compounds | Cyclization | mdpi.com |

| Acetylenic 1,3-Dicarbonyls | Gold-catalyzed cyclization | mdpi.com |

| Ketenes | Dimerization | mdpi.com |

| Furfuryl Alcohols | Oxidation and hydrolysis | google.com |

Synthetic Strategies for Dimerization of Naphtho-γ-Pyrones

The dimerization of naphtho-γ-pyrone monomers is a critical step in the synthesis of this compound and other bis-naphtho-γ-pyrones. In nature, this dimerization is often an oxidative process catalyzed by enzymes like cytochrome P450s or laccases. researchgate.netird.fr These enzymes facilitate the coupling of two monomeric radicals to form the dimeric structure. nih.gov The biosynthesis of many bis-naphtho-γ-pyrones is proposed to proceed via the oxidative coupling of monomeric naphtho-γ-pyrone radicals. nih.gov

In the laboratory, synthetic chemists have sought to replicate this oxidative coupling. The asymmetric total synthesis of nigerone (B1204965), a related bis-naphtho-γ-pyrone, was achieved through an enantioselective oxidative biaryl coupling of highly hindered naphthols. researchgate.net This highlights a key strategy for forging the bond that links the two monomeric units. The choice of oxidant and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the coupling reaction.

Bis-naphtho-γ-pyrones can be categorized based on the linkage between the monomeric units, with chaetochromin-, asperpyrone-, and nigerone-types being recognized. nih.govsemanticscholar.org this compound belongs to the asperpyrone-type, which features specific C-C linkages between the naphthyl moieties. mdpi.com The synthesis of these dimers often involves a biomimetic approach where a monomeric naphtho-γ-pyrone is subjected to oxidative conditions to induce dimerization. For instance, the treatment of flavasperone (B1234507) with a copper complex has been shown to yield a mixture of stereoisomers of the corresponding dimer. researchgate.net

The table below outlines different types of dimeric linkages in bis-naphtho-γ-pyrones:

| Dimer Type | Linkage Position(s) | Example Compound(s) |

| Chaetochromin-type | C-9-C-9' | Ustilaginoidin A |

| Asperpyrone-type | C-10-C-7', C-10-C-9', C-6-C-7', C-6-C-9' | Aurasperone A, this compound |

| Nigerone-type | C-10-C-10', C-10-C-6' | Nigerone |

Advanced Synthetic Methodologies for Naphtho-γ-Pyrones

The synthesis of complex natural products like this compound often requires the development and application of advanced synthetic methodologies. These can include strategies for controlling stereochemistry and for the efficient construction of the entire molecular framework.

The presence of axial chirality in many bis-naphtho-γ-pyrones, arising from hindered rotation around the biaryl bond, necessitates the use of asymmetric synthesis strategies to control the absolute configuration of the final molecule. nih.govsemanticscholar.org The enantioselective total synthesis of nigerone and its enantiomer serves as a prime example of such a strategy. researchgate.net This synthesis employed an enantioselective oxidative biaryl coupling of sterically hindered naphthols, demonstrating that asymmetric catalysis can be a powerful tool for controlling the stereochemistry of the dimeric linkage. researchgate.net

The absolute configuration of dimeric naphtho-γ-pyrones can be determined using techniques like circular dichroism (CD) spectroscopy. semanticscholar.org Generally, R-configured dimers exhibit a negative first Cotton effect, while S-configured dimers show a positive first Cotton effect. semanticscholar.org This analytical method is crucial for verifying the success of an asymmetric synthesis.

While a total synthesis of this compound has not been explicitly detailed in the surveyed literature, the total syntheses of related natural products provide a roadmap for how such a synthesis might be approached. The synthesis of other naphtho-γ-pyrones and their dimers often begins with the construction of a substituted naphthalene (B1677914) core. researchgate.net Dieckmann-type cyclization reactions have been employed for this purpose. researchgate.net

The total synthesis of other complex pyrone-containing natural products, such as those in the taxol family, also offers insights into general strategies for ring construction and functional group manipulation that could be applicable to this compound. wikipedia.org For example, the Wender taxol total synthesis demonstrates a linear approach to building a multi-ring system starting from a naturally occurring terpene. wikipedia.org

Furthermore, the development of new synthetic reactions, such as photocatalytic radical-induced cyclization for the construction of aromatic rings, could open up new avenues for the synthesis of naphtho-γ-pyrone monomers. rsc.org These modern methods offer mild reaction conditions and novel bond-forming strategies that could be advantageous in a complex total synthesis. rsc.org

Future Directions and Research Perspectives on Fonsecinone C

Exploration of Untapped Biosynthetic Potential and Gene Cluster Mining

The biosynthesis of secondary metabolites in fungi is orchestrated by genes organized in biosynthetic gene clusters (BGCs). nih.gov Genome mining has revealed that fungi, including well-studied species like Aspergillus, possess a vast number of BGCs whose products are unknown, representing a largely untapped reservoir of novel chemical diversity. nih.gov

The proposed biosynthetic pathway for asperpyrone-type bis-naphtho-γ-pyrones, including Fonsecinone C, originates from polyketide precursors. nih.gov The aromatic structure suggests that a non-reducing polyketide synthase (NR-PKS) is the core enzyme responsible for its biosynthesis. semanticscholar.org Research on Aspergillus niger has identified a specific NR-PKS gene, albA, as the essential starting point for the production of the entire family of naphtho-γ-pyrones. nih.gov The deletion of this gene ablates the production of these compounds, confirming its critical role. nih.gov The pathway likely proceeds through the formation of monomeric naphtho-γ-pyrone intermediates, such as fonsecin (B1214945), which then undergo dimerization and subsequent modifications to yield the final this compound structure. semanticscholar.org

Future research should focus on the complete characterization of the this compound BGC. By identifying and elucidating the function of the tailoring enzymes within the cluster (e.g., oxidoreductases, transferases), researchers can gain a complete understanding of the biosynthetic cascade. This knowledge is fundamental for heterologous expression efforts, where the entire BGC could be transferred to a more tractable host organism for streamlined production and analogue generation. Furthermore, activating other silent or cryptic BGCs within Aspergillus species through genetic engineering or specialized culture conditions could lead to the discovery of novel bis-naphtho-γ-pyrones with unique structures and activities. nih.gov

Table 1: Typical Domains of a Non-Reducing Polyketide Synthase (NR-PKS) for Naphtho-γ-Pyrone Biosynthesis This interactive table outlines the core enzymatic domains within the PKS responsible for assembling the polyketide backbone of naphtho-γ-pyrone precursors.

| Domain | Full Name | Function |

|---|---|---|

| SAT | Starter Unit ACP Transacylase | Selects and loads the initial acyl-CoA starter unit. |

| KS | β-Ketoacyl Synthase | Catalyzes the iterative Claisen condensation to extend the polyketide chain. |

| AT | Acyltransferase | Selects and loads the malonyl-CoA extender units onto the ACP. |

| PT | Product Template | Influences the cyclization pattern and folding of the polyketide chain. |

| ACP | Acyl Carrier Protein | Tethers the growing polyketide chain via a phosphopantetheine arm. |

| TE/CLC | Thiolesterase/Claisen-Cyclase | Catalyzes the release and final cyclization of the completed polyketide from the enzyme. |

Data sourced from Chiang et al. as described in a 2014 review. semanticscholar.org

Advanced Mechanistic Elucidation of Biological Activities

Bis-naphtho-γ-pyrones as a class exhibit a wide spectrum of biological activities, including cytotoxic, antitumor, and antimicrobial properties. scienceopen.com However, for this compound specifically, a deep mechanistic understanding remains an area ripe for exploration. Early studies on related compounds like chaetochromin (B1236121) A showed broad inhibition of DNA, RNA, and protein synthesis in cancer cells, suggesting a general cytotoxic effect rather than a highly specific mode of action. nih.gov

More recent and mechanistically advanced studies on close analogues of this compound have provided more specific targets. Several asperpyrone-type compounds isolated from Aspergillus niger demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. mdpi.com This finding presents a compelling hypothesis for one of this compound's potential mechanisms. Additionally, the related compound cephalochromin (B1194677) was found to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid synthesis, providing a specific target for its antibacterial action. semanticscholar.orgresearchgate.net

Future research must move beyond broad phenotypic screening to pinpoint the molecular targets of this compound. Techniques such as thermal proteome profiling, affinity chromatography, and computational docking studies can identify direct binding partners. Elucidating whether this compound induces cell death via apoptosis or necrosis, and mapping its effects on specific cell signaling pathways (e.g., NF-κB, MAPK) will be critical. Understanding these precise mechanisms is essential for defining its therapeutic potential and identifying patient populations or disease states where it might be most effective.

Table 2: Bioactivity of this compound Congeners Against Specific Molecular Targets This interactive table summarizes the inhibitory activities of bis-naphtho-γ-pyrones structurally related to this compound, highlighting potential mechanisms of action.

| Compound | Target/Assay | Bioactivity (IC₅₀) | Source |

|---|---|---|---|

| Aurasperone C | COX-2 Inhibition | 4.2 µM | mdpi.com |

| Asperpyrone A | COX-2 Inhibition | 6.4 µM | mdpi.com |

| Aurasperone F | COX-2 Inhibition | 11.1 µM | mdpi.com |

| Fonsecinone A | Antifungal (unspecified) | 12.5 µM (MIC) | semanticscholar.org |

| Cephalochromin | S. aureus FabI Inhibition | 1.9 µM | semanticscholar.org |

| Cephalochromin | E. coli FabI Inhibition | 1.8 µM | semanticscholar.org |

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Rational Design of this compound Derivatives for Enhanced Bioactivity and Selectivity

The complex structure of this compound offers numerous possibilities for chemical modification to improve its therapeutic index. Rational design of derivatives relies on understanding the structure-activity relationships (SAR) that govern how specific chemical features of the molecule relate to its biological effects.

Future efforts in medicinal chemistry should focus on the semi-synthesis or total synthesis of this compound analogues. This would allow for systematic modifications across the scaffold. Key objectives would include:

Improving Potency: Modifying peripheral groups to enhance binding affinity to the molecular target.

Increasing Selectivity: Designing derivatives that preferentially inhibit a disease-related target (e.g., COX-2) over other enzymes to reduce off-target effects.

Enhancing Pharmacokinetic Properties: Altering lipophilicity and other physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 3: Structure-Activity Relationship (SAR) Insights for Bis-Naphtho-γ-Pyrones This interactive table highlights key structural features and their known impact on the biological activity of the bis-naphtho-γ-pyrone scaffold.

| Structural Feature | Position | Impact on Bioactivity | Implication for Derivative Design |

|---|---|---|---|

| Free Hydroxyl Group | C-8 | Required for anti-H. pylori and COX-2 inhibitory activity. mdpi.comresearchgate.net | This group should be preserved or mimicked in new analogues. |

| Monomer Linkage | C-10' | Linkage type influences COX-2 inhibitory potency. mdpi.com | Synthesize analogues with varied linkages (e.g., C-6', C-9') to explore effects. |

| γ-Pyrone Ring | Core Scaffold | Importance can be probed via chemical modification. nih.gov | Opening or altering the pyrone ring could modulate activity and specificity. |

| Peripheral Groups | Various | Substituents can be altered to fine-tune potency and pharmacokinetic properties. | Introduce diverse functional groups to explore their effect on bioactivity. |

Optimization of Fermentation Conditions for Enhanced this compound Production

For this compound to be a viable candidate for further development, cost-effective and scalable production methods are necessary. As it is a product of fungal fermentation, its yield is highly dependent on the cultivation conditions of the producing organism, Aspergillus niger. Optimizing these conditions is a critical step toward enhancing production.

Research on Aspergillus species has shown that secondary metabolite production is sensitive to a range of physical and nutritional parameters. Key factors include the choice of carbon and nitrogen sources, pH, temperature, aeration, and inoculum density. researchgate.netresearchgate.net For example, glucose is often a preferred carbon source and ammonium (B1175870) nitrate (B79036) a suitable nitrogen source for secondary metabolite production in A. niger. researchgate.net The physical morphology of the fungus during submerged fermentation—either as dispersed mycelia or as distinct pellets—can also dramatically impact yield, and this morphology can be controlled by factors like inoculum concentration and agitation speed. mdpi.com

Future work should employ systematic optimization strategies, such as Response Surface Methodology (RSM), which allows for the simultaneous analysis of multiple variables to find the optimal conditions for this compound production. researchgate.net This approach can identify the ideal pH, temperature, and substrate concentrations to maximize yield. Beyond optimizing culture conditions, genetic engineering of the A. niger host strain—for example, by overexpressing pathway-specific transcription factors or increasing the metabolic flux of precursors—represents a powerful strategy for significantly boosting production titers. nih.gov

**Table 4: Key Parameters for Optimization of this compound Fermentation in Aspergillus niger*** *This interactive table details critical fermentation parameters and their potential effects on secondary metabolite production, based on studies of A. niger and related fungi.

| Parameter | Typical Range/Variable | Effect on Production | Optimization Strategy |

|---|---|---|---|

| pH | 4.0 - 6.0 | Affects enzyme activity and nutrient uptake. An initial pH of ~5.0 is often optimal. researchgate.netresearchgate.net | Test a range of initial pH values; use buffered media. |

| Temperature | 25 - 30°C | Influences fungal growth rate and metabolic activity. Optimal temperature is strain-specific. researchgate.netresearchgate.net | Conduct fermentations at various temperatures to find the optimum. |

| Carbon Source | Glucose, Sucrose, Starch | The type and concentration of the carbon source directly fuel the polyketide biosynthesis pathway. researchgate.net | Screen various carbon sources and concentrations. |

| Nitrogen Source | Ammonium salts, Nitrates, Yeast Extract | Affects both primary growth and the switch to secondary metabolism. researchgate.net | Evaluate different nitrogen sources and C:N ratios. |

| Inoculum Density | 10⁵ - 10⁷ spores/mL | Influences mycelial morphology (pellets vs. dispersed), which impacts aeration and nutrient access. mdpi.com | Vary spore concentration to control pellet size and maximize yield. |

| Aeration | Agitation/Dissolved O₂ | Polyketide synthesis is often an aerobic process requiring sufficient oxygen supply. | Optimize shaker speed (rpm) or airflow rate in a bioreactor. |

Q & A

Q. How can computational modeling enhance the design of this compound derivatives with improved bioavailability?

- Methodological Answer : Apply QSAR models to predict ADMET properties (e.g., LogP, CYP450 inhibition). Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Validate with Caco-2 cell permeability assays and in situ intestinal perfusion models. Prioritize derivatives with >30% oral bioavailability in preclinical models .

Data Interpretation & Reporting

Q. What criteria should guide the inclusion of this compound data in meta-analyses?

- Methodological Answer : Adhere to PRISMA guidelines:

- Inclusion : Peer-reviewed studies with raw data availability (e.g., supplementary LC-MS files).

- Exclusion : Studies lacking negative controls or with unvalidated purity (>95%).

- Bias assessment : Use ROBINS-I for non-randomized studies. Perform sensitivity analysis to exclude outliers .

Q. How can researchers contextualize conflicting findings about this compound’s antioxidant vs. pro-oxidant effects?

- Methodological Answer : Redox behavior is concentration- and context-dependent. Use electron paramagnetic resonance (EPR) to detect radical scavenging. Compare intracellular ROS levels (DCFH-DA assay) under normoxic vs. hypoxic conditions. Mechanistic studies (e.g., Nrf2 knockdown) clarify dual roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.